molecular formula C11H14N2O4 B1653139 Ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate CAS No. 176199-51-2

Ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate

Cat. No.: B1653139
CAS No.: 176199-51-2
M. Wt: 238.24
InChI Key: DOMXPWHMRGUFMM-UHFFFAOYSA-N
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Description

Ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate is a spirocyclic compound featuring a bicyclo[3.1.0]hexane core fused with an imidazolidine-dione ring. Its unique structure combines a strained bicyclic system with a spiro junction, making it a valuable scaffold in medicinal chemistry and drug discovery. The ethyl carboxylate group at position 6 enhances solubility and modulates reactivity, enabling applications in synthetic intermediates or bioactive molecule development .

Properties

IUPAC Name

ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-17-8(14)6-5-3-4-11(7(5)6)9(15)12-10(16)13-11/h5-7H,2-4H2,1H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMXPWHMRGUFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C3(CC2)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139075
Record name Ethyl 2′,5′-dioxospiro[bicyclo[3.1.0]hexane-2,4′-imidazolidine]-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176199-51-2
Record name Ethyl 2′,5′-dioxospiro[bicyclo[3.1.0]hexane-2,4′-imidazolidine]-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176199-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2′,5′-dioxospiro[bicyclo[3.1.0]hexane-2,4′-imidazolidine]-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

This compound (CAS: 176199-51-2) has the molecular formula C11H14N2O4C_{11}H_{14}N_2O_4. The compound features a bicyclic structure that contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of adenosine kinase (AdK), an enzyme involved in the metabolism of adenosine, which plays a crucial role in numerous physiological processes.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Adenosine Kinase InhibitionInhibits phosphorylation of inosine
Antioxidant ActivityScavenging free radicals
Antimicrobial ActivityInhibits bacterial growth

Adenosine Kinase Inhibition

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on adenosine kinase. For instance, studies using biochemical assays have demonstrated that certain derivatives can inhibit AdK with an IC50 value in the low nanomolar range, suggesting a strong potential for therapeutic applications in conditions such as epilepsy and neurodegeneration .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays have shown that it can effectively scavenge free radicals, which are implicated in oxidative stress-related diseases. The antioxidant activity was assessed using DPPH and ABTS assays, revealing significant radical scavenging potential .

Antimicrobial Activity

In addition to its antioxidant properties, this compound has been reported to exhibit antimicrobial activity against various bacterial strains. This suggests a potential application in the development of new antimicrobial agents .

Case Studies

Case Study 1: Inhibition of Adenosine Kinase
A study conducted on analogs of this compound revealed that modifications at specific positions significantly enhanced their inhibitory potency against human adenosine kinase (hAdK). The results indicated that structural variations could lead to improved selectivity and efficacy in clinical applications .

Case Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant properties of the compound through various extraction methods. The results indicated that solvent extraction techniques could enhance the yield of bioactive compounds with antioxidant properties, providing insights into optimizing extraction processes for pharmaceutical applications .

Comparison with Similar Compounds

Core Bicyclic System Variations

Key Compounds :

Ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate

  • Structure : Bicyclo[3.1.0]hexane fused to imidazolidine-dione.
  • CAS : 186462-42-0 .
  • Molecular Formula : C₁₀H₁₂N₂O₄ (based on analogs in ).

rac-(1R,4R,6R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-6-carboxylic acid Structure: Bicyclo[2.2.1]heptane (norbornane) fused to imidazolidine-dione. CAS: 2059924-01-3 . Molecular Formula: C₁₀H₁₂N₂O₄.

Comparison :

  • Ring Strain: Bicyclo[3.1.0]hexane has lower strain than bicyclo[2.2.1]heptane (norbornane), influencing reactivity and stability.
  • Synthetic Utility: Norbornane derivatives (e.g., ) are often used in rigid scaffold design, whereas bicyclo[3.1.0]hexane may offer conformational flexibility .

Spiroimidazolidine Derivatives with Aromatic Moieties

Key Compound :
Ethyl (2,5-dioxo-3',4'-dihydro-1H,1'H-spiro[imidazolidine-4,2'-naphthalen]-1-yl)acetate

  • Structure : Spiro junction between imidazolidine-dione and naphthalene.
  • CAS : 968-76-3 .
  • Molecular Formula : C₁₅H₁₄N₂O₄.

Comparison :

  • Solubility : The naphthalene derivative is less polar, reducing aqueous solubility compared to the bicyclohexane analog .

Functional Group Modifications

Key Compound: Ethyl 3',5'-diamino-5-bromo-1'-(4-methoxyphenyl)-1-methyl-2-oxospiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carboxylate (20b)

  • Structure : Bromine and methoxyphenyl substituents on a pyrroloimidazole-spiroindoline core.
  • Source : .

Comparison :

  • Electrophilic Reactivity : The bromine atom in 20b enables cross-coupling reactions, absent in the target compound.
  • Biological Activity : Methoxyphenyl groups often enhance binding to aromatic protein pockets, suggesting divergent pharmacological profiles .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Water Solubility
Target Compound C₁₀H₁₂N₂O₄ 224.21 g/mol 0.85 Moderate
Norbornane Analog (CAS 2059924-01-3) C₁₀H₁₂N₂O₄ 224.21 g/mol 0.92 Low-Moderate
Naphthalene Derivative (CAS 968-76-3) C₁₅H₁₄N₂O₄ 286.28 g/mol 2.15 Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate

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